1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone
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Overview
Description
1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a sulfonyl group, and an indole moiety
Preparation Methods
The synthesis of 1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE involves multiple steps, starting with the preparation of morpholine-4-sulfonyl chloride. This intermediate is synthesized by reacting morpholine with sulfuryl chloride in acetonitrile under reflux conditions . The resulting morpholine-4-sulfonyl chloride is then reacted with 2,3-dihydro-1H-indole-1-yl ethanone under controlled conditions to yield the final product.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the indole moiety may engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE can be compared with similar compounds such as:
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound also features a morpholine ring and a sulfonyl group but differs in its core structure, which includes a thiadiazole ring.
4-[[4-[(2,6-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL]SULFONYL]MORPHOLINE: This compound has a similar sulfonyl-morpholine framework but includes a piperidine ring and a phenyl group.
The uniqueness of 1-[6-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE lies in its combination of the indole moiety with the morpholine-sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O4S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(6-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O4S/c1-11(17)16-5-4-12-2-3-13(10-14(12)16)21(18,19)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
InChI Key |
IIBPJVRTKCXANH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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